molecular formula C14H13N5 B6443160 9-cyclopropyl-N-phenyl-9H-purin-6-amine CAS No. 2640967-35-5

9-cyclopropyl-N-phenyl-9H-purin-6-amine

Cat. No.: B6443160
CAS No.: 2640967-35-5
M. Wt: 251.29 g/mol
InChI Key: FUOVQSTUHKJOJA-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Derivatives in Chemical Biology

Purine derivatives are integral to numerous cellular processes. The most well-known purines, adenine (B156593) and guanine, are fundamental components of the nucleic acids DNA and RNA, carrying the genetic blueprint of all living organisms. researchgate.net Beyond this central role, purine-containing molecules such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency of the cell, driving a multitude of metabolic reactions. echemi.com

Furthermore, purine derivatives act as key signaling molecules. Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), for instance, are crucial second messengers in intracellular signal transduction pathways. researchgate.net Purines also function as neurotransmitters, interacting with a specific class of purinergic receptors. researchgate.net

The inherent bioactivity of the purine scaffold has made it a privileged structure in drug discovery. By modifying the purine core with various substituents, chemists have developed a wide range of therapeutic agents. These synthetic purine analogues have found applications as antiviral, anticancer, and anti-inflammatory drugs, highlighting the versatility of this chemical framework. The exploration of novel substitution patterns on the purine ring continues to be a vibrant area of research, aiming to uncover new therapeutic interventions.

Overview of 9-Cyclopropyl-N-phenyl-9H-purin-6-amine within Purine Research

Within the extensive family of purine derivatives, this compound represents a specific molecular architecture. This compound features a cyclopropyl (B3062369) group at the 9-position of the purine ring and a phenylamino (B1219803) group at the 6-position. The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability. The N-phenyl substituent at the 6-position, also known as an anilino group, can participate in various intermolecular interactions, influencing the compound's binding affinity to biological targets.

While extensive research has been conducted on a variety of 6,9-disubstituted purines, detailed public-domain research specifically focused on the biological activity of this compound is limited. However, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, derivatives of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids have been synthesized and evaluated as novel analgesics. nih.gov This suggests that the combination of a cyclopropyl and a substituted amino group on a purine core can lead to compounds with significant biological effects.

The study of compounds like this compound is often part of broader screening programs to identify lead compounds for drug development. The specific combination of substituents in this molecule could confer unique pharmacological properties, making it a person of interest for further investigation.

Chemical Profile of this compound

A comprehensive understanding of a chemical entity requires a detailed examination of its structural and physicochemical properties.

Chemical Structure and Properties

The structural and identifying information for this compound is summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₃N₅
CAS Number 195252-20-1

Data sourced from multiple chemical suppliers and databases.

Physicochemical Characteristics

The physicochemical properties of a compound are crucial in determining its behavior in biological systems.

PropertyValue
Molecular Weight 251.29 g/mol
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2

Computed properties from PubChem.

Synthesis and Elucidation

The synthesis of novel purine derivatives is a cornerstone of medicinal chemistry research, enabling the exploration of structure-activity relationships.

General Synthesis Methodologies

The subsequent introduction of the cyclopropyl group at the 9-position can be achieved through an N-alkylation reaction. This typically involves reacting the N-phenyl-9H-purin-6-amine with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. The choice of solvent and base is critical to optimize the yield and regioselectivity of the reaction, as alkylation can potentially occur at other nitrogen atoms in the purine ring.

Alternative approaches might involve starting with a pre-functionalized purine or building the purine ring system from imidazole (B134444) or pyrimidine (B1678525) precursors. For instance, 9-phenyl-9H-purin-6-amine derivatives have been synthesized from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile precursors. researchgate.net

Spectroscopic Data

The structural confirmation of synthesized purine derivatives relies on various spectroscopic techniques. For a compound like this compound, the following spectral characteristics would be expected:

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the protons of the purine core, and the methine and methylene (B1212753) protons of the cyclopropyl group. The chemical shifts and coupling patterns would be indicative of the specific substitution pattern.

¹³C NMR: The carbon spectrum would display distinct peaks for each carbon atom in the molecule, including the carbons of the purine rings, the phenyl group, and the cyclopropyl ring.

Mass Spectrometry: This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

While specific spectral data for this compound is not publicly available, related structures such as N-benzyl-9-isopropyl-9H-purin-6-amine have been characterized, and their crystal data is available, providing insights into the expected structural features.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-cyclopropyl-N-phenylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-2-4-10(5-3-1)18-13-12-14(16-8-15-13)19(9-17-12)11-6-7-11/h1-5,8-9,11H,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOVQSTUHKJOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 9 Cyclopropyl N Phenyl 9h Purin 6 Amine Analogues

Influence of the 9-Cyclopropyl Group on Biological Efficacy and Potency

The substituent at the N9 position of the purine (B94841) ring is crucial for receptor binding and modulating the physicochemical properties of the molecule. The presence of a cyclopropyl (B3062369) group at this position introduces significant conformational constraints compared to more flexible alkyl or even other cycloalkyl groups. This rigidity can lock the molecule into a biologically active conformation, enhancing its interaction with target proteins.

Studies on various 9-substituted purines have shown that the nature of the N9-substituent significantly impacts biological activity. For instance, in a series of 2,6,9-trisubstituted purine derivatives, the variation of the N-alkyl group, including different chain lengths and spatial arrangements, was found to correlate with potential antitumor activity. While direct comparisons with a cyclopropyl group were not always the primary focus, the general finding is that hydrophobic moieties of varying sizes influence cytotoxic effects. In the development of inhibitors for heat shock protein 90 (Hsp90), N9-substitutions were explored to fit into a specific hydrophobic binding pocket, where the size and conformation of the substituent were key determinants of inhibitory activity mdpi.com. The cyclopropyl group, being a small, rigid, and lipophilic moiety, often provides an optimal fit in such pockets. Research on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids, while having the cyclopropyl on the N6-side chain, still points to the favorable properties of the cyclopropyl group in bioactive molecules, contributing to their analgesic effects nih.gov. The structural rigidity imparted by the cyclopropyl ring is thought to reduce the entropic penalty upon binding to a target, thereby improving potency.

Impact of N6-Phenyl and Substituted Phenyl Moieties on Biological Activity

The N6-phenyl group and its substitution pattern are pivotal in determining the biological profile of 9-cyclopropyl-N-phenyl-9H-purin-6-amine analogues. The direct attachment of an aromatic ring at the 6-amino position creates a class of compounds with diverse activities, including significant cytotoxic effects against various cancer cell lines.

Research has demonstrated that the nature and position of substituents on the phenyl ring can drastically alter activity. For example, in a study of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines, the presence of a 4-phenoxyphenyl group at the C6-position was found to be a key determinant for potent anti-cancer activity nih.gov. Another study on 6,9-disubstituted purine analogues revealed that compounds with a 4-(4-trifluoromethylphenyl)piperazine or a 4-(3,4-dichlorophenyl)piperazine at the C6 position displayed significant cytotoxic activity against hepatocellular carcinoma cells researchgate.net. These findings underscore the importance of the electronic and steric properties of the substituents on the N6-phenyl ring. Electron-withdrawing groups, such as trifluoromethyl and chloro groups, often enhance cytotoxic potency.

The table below summarizes the cytotoxic activities of various N6-phenyl substituted purine analogues against the Huh7 liver cancer cell line.

Compound IDN6-SubstituentN9-SubstituentCytotoxic Activity (IC₅₀ in µM) on Huh7 cellsReference
1 4-PhenoxyphenylTetrahydropyran-2-yl5.4 nih.gov
2 4-(4-Trifluoromethylphenyl)piperazin-1-yl4-Trifluoromethylbenzyl0.08-0.13 researchgate.net
3 4-(3,4-Dichlorophenyl)piperazin-1-yl4-Chlorobenzyl< 0.1–0.13 researchgate.net

Studies on N6-phenyladenosines have also shown that substitutions on the phenyl ring have pronounced effects on affinity for adenosine (B11128) receptors. For instance, meta-substituents were found to selectively decrease affinity for A2 receptors, suggesting that the N6-substituent plays a critical role in receptor recognition and selectivity nih.gov.

Role of Substituents at the C2-Position in Modulating Biological Effects

The C2-position of the purine scaffold offers another critical site for modification to fine-tune the biological activity of this compound analogues. Introducing different functional groups at this position can influence the electronic distribution of the purine ring, hydrogen bonding capabilities, and steric interactions with the target protein.

In studies of 2,6,9-trisubstituted purines, the C2-substituent has been shown to be a key modulator of activity. For example, comparing a 2-chloro-substituted purine with a 2-amino-substituted one can lead to vastly different biological outcomes. A chlorine atom at the C2 position can serve as a powerful electron-withdrawing group and a potential leaving group for further functionalization, while an amino group can act as a hydrogen bond donor. The synthesis of 2,6,9-trisubstituted purine derivatives as potential antitumor compounds showed that variations at the C2 and C6 positions, along with N9-alkylation, resulted in heterogeneous cytotoxicity across different cancer cell lines semanticscholar.org. For instance, certain 2-amino substituted purines showed potent inhibition of cyclin-dependent kinases (CDKs) nih.gov. In a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, modifications at both the C2 and N9 positions were explored to enhance cytotoxic activity and improve solubility mdpi.com. The presence of a 2-chloro group is a common feature in many bioactive purine nucleosides, such as Cladribine and Clofarabine, which exhibit potent anti-cancer activities nih.gov. This highlights the strategic importance of the C2-substituent in the design of purine-based therapeutic agents.

The table below illustrates how different C2-substituents can affect the cytotoxic profile of purine analogues.

Base ScaffoldC2-SubstituentC6-SubstituentN9-SubstituentBiological EffectReference
Purine ClCl(Z)-4'-chloro-2'-butenylPotent cytotoxicity (GI₅₀ 1–5 µM) nih.govresearchgate.net
Purine ClMethoxy(E)-2',3'-dibromo-4'-chloro-2'-butenylPotent cytotoxicity (GI₅₀ 1–5 µM) nih.govresearchgate.net
Purine Arabinoside ClSerine amideArabinoseActive (IC₅₀ = 16 µM) vs U937 cells nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional (3D) structure of this compound analogues is intrinsically linked to their biological function. Conformational analysis, through computational modeling and X-ray crystallography, helps to elucidate the spatial arrangement of the key pharmacophoric features and their interaction with biological targets.

The N9-cyclopropyl group, as previously mentioned, imposes significant rigidity on the N9-substituent, restricting its rotation compared to acyclic alkyl chains. This pre-organization can be energetically favorable for binding to a specific receptor conformation. Molecular modeling studies on various purine nucleosides have confirmed that the glycosylation site and the anomeric configuration, which dictate the orientation of the substituent at N9, are critical for biological activity nih.govresearchgate.net. Similarly, the orientation of the N6-phenyl ring relative to the purine core is a key determinant of activity. The dihedral angle between these two rings can influence π-π stacking interactions and hydrogen bonding with the target protein. For example, crystallographic studies of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine revealed specific dihedral angles between the purine ring and the attached phenyl rings, which govern the crystal packing through hydrogen bonds and other interactions researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been employed to correlate the 3D properties of purine analogues with their activity. In a study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids, a 3D-QSAR model was established that successfully predicted the analgesic activity of new compounds based on their molecular fields nih.gov. These models provide a 3D map of the steric and electrostatic fields around the molecules, highlighting regions where modifications are likely to enhance or diminish activity.

Comparative SAR Studies with Other Purine Scaffolds

To fully appreciate the SAR of the this compound scaffold, it is informative to compare it with other related heterocyclic systems. Bioisosteric replacement of the purine core with scaffolds like deazapurines, pyrrolo[2,3-d]pyrimidines, or thieno[2,3-d]pyrimidines can lead to compounds with altered biological activities, selectivities, and metabolic stabilities.

Deazapurines: The replacement of a nitrogen atom in the purine ring with a carbon atom results in a deazapurine. For example, 1-deazapurines, where the N1 nitrogen is replaced by a CH group, have been synthesized and evaluated. In a comparative study, 6-(hydroxylamino)purine and 1-deazapurine nucleosides both displayed in vitro antitumor activity, but the 1-deazapurine derivatives showed inhibitory activity against adenosine deaminase (ADA), while the corresponding purine derivatives were resistant to the enzyme nih.govacs.org. This demonstrates how a subtle change in the core scaffold can dramatically alter the pharmacological profile.

Pyrrolo[2,3-d]pyrimidines: Also known as 7-deazapurines, these scaffolds are missing the N7 nitrogen of the imidazole (B134444) ring. This modification can significantly impact the molecule's hydrogen bonding potential and electronic properties. In the context of antimicrobial agents, pyrrolo[2,3-d]pyrimidine derivatives have shown potent activity.

Thieno[2,3-d]pyrimidines: In this scaffold, the imidazole portion of the purine is replaced by a thiophene (B33073) ring. These analogues have been investigated as antifolates. A comparative study would likely reveal differences in how the electron-rich thiophene ring interacts with target enzymes compared to the imidazole ring of purine.

The choice of the heterocyclic core is a fundamental aspect of drug design. While the purine ring is a privileged scaffold found in many natural and synthetic bioactive compounds, its bioisosteres offer opportunities to overcome limitations such as metabolic instability or to fine-tune selectivity for a particular biological target.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for correlating the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of novel molecules.

3D-QSAR Models (CoMFA, CoMSIA) for Purine (B94841) Derivatives

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction of ligands with their target receptors. For purine derivatives, these models provide insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence their biological effects.

In a typical study, a series of purine analogues with known biological activities are aligned based on a common scaffold. CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and acceptor fields. The resulting contour maps highlight regions where modifications to the chemical structure, such as the introduction of a cyclopropyl (B3062369) group at the N9 position or a phenyl group at the N6 position, could enhance or diminish activity. For instance, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties had a more significant impact on cytotoxicity than electronic properties. researchgate.net Such models can predict the activity of new compounds, including 9-cyclopropyl-N-phenyl-9H-purin-6-amine, and guide the synthesis of more potent analogues.

Table 1: Key Parameters in 3D-QSAR Models for Purine Derivatives

ParameterDescriptionTypical Values for Purine Analogues
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by leaving out one molecule at a time from the dataset and predicting its activity.> 0.5 for a predictive model
r² (Non-cross-validated r²) A measure of the correlation between the experimental and predicted activities for the training set.> 0.6 for a good model
Field Contributions The relative importance of steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields in explaining the variance in biological activity.Varies depending on the specific target and compound series.

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to understand the binding mode of purine derivatives to their biological targets.

For a compound like this compound, docking simulations would involve placing the molecule into the active site of a target protein. The simulation would then calculate the most stable binding pose and estimate the binding affinity, often expressed as a docking score. These studies can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the purine and phenyl rings. For example, docking studies on various purine analogues have been used to predict their binding modes to enzymes like cyclin-dependent kinases (CDKs). nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. Starting from a docked pose, an MD simulation can reveal the stability of the binding, conformational changes in both the ligand and the protein, and the role of solvent molecules.

For this compound, an MD simulation could assess the stability of its interaction with a target protein. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can determine the flexibility of different parts of the molecule and the protein upon binding. nih.gov These simulations can validate the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Prediction of Key Intermolecular Interactions and Binding Affinities

Computational methods are crucial for predicting the specific intermolecular interactions that govern the binding of a ligand to its target. For this compound, these interactions would likely include:

Hydrogen Bonds: The nitrogen atoms in the purine ring and the amine linker can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The cyclopropyl and phenyl groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic purine and phenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The binding affinity, often quantified as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated using various computational approaches, including free energy perturbation (FEP) and thermodynamic integration (TI), which are more rigorous but computationally expensive than docking scores.

In Silico Approaches to Molecular Design and Optimization of Purine Analogues

The insights gained from QSAR, docking, and MD simulations are invaluable for the in silico design and optimization of new purine analogues. By understanding the structural requirements for potent activity, medicinal chemists can rationally design new compounds with improved properties.

For example, if docking studies of this compound were to reveal an unoccupied hydrophobic pocket near the phenyl group, new analogues could be designed with substituents on the phenyl ring to fill this pocket and potentially increase binding affinity. Similarly, QSAR models can guide the modification of the purine scaffold to enhance desired biological activities while minimizing off-target effects. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. The design of novel purine analogues as potential antimalarial agents is one such example of the application of these in silico approaches. nih.gov

Challenges and Future Perspectives in 9 Cyclopropyl N Phenyl 9h Purin 6 Amine Research

Optimization of Biological Activity and Selectivity of Analogues

A primary challenge in the development of purine-based compounds is achieving high biological activity coupled with stringent selectivity for the intended molecular target. Purine (B94841) analogues are known to interact with a wide array of biological targets, including protein kinases, phosphodiesterases, and G-protein coupled receptors. tmu.edu.twnih.gov This promiscuity can lead to off-target effects and potential toxicity.

Future research will need to focus on systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of 9-cyclopropyl-N-phenyl-9H-purin-6-amine analogues. Key areas for modification will likely include:

Substitutions on the Phenyl Ring: The introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) on the N-phenyl ring can significantly influence binding affinity and selectivity. For instance, in a series of 9-benzylpurines, electron-donating substituents on the phenyl ring enhanced antimycobacterial activity. researchgate.net

Modifications of the Cyclopropyl (B3062369) Group: Altering the size and nature of the N9-substituent can impact how the molecule fits into the binding pocket of a target protein. Exploring other small cycloalkyl groups or functionalized alkyl chains could be a fruitful avenue.

Functionalization of the Purine Core: Introducing substituents at the C2 or C8 positions of the purine ring has been a successful strategy for enhancing the activity and selectivity of other purine derivatives. acs.org For example, a chlorine atom at the C2 position of certain 9-benzyl-6-(2-furyl)purines was found to enhance their antimycobacterial activity. researchgate.net

A systematic approach, as outlined in the table below, will be crucial for delineating the SAR and identifying analogues with superior therapeutic profiles.

Modification Site Example Substituents Potential Impact on Activity/Selectivity
N-phenyl ring-OCH₃, -Cl, -CF₃, -SO₂NH₂Modulate electronic properties and hydrogen bonding potential, influencing target binding.
N9-cyclopropyl groupCyclobutyl, cyclopentyl, functionalized alkyl chainsAlter steric interactions within the binding pocket, affecting selectivity.
C2-position of purine-Cl, -NH₂, -CF₃Can introduce new interaction points with the target protein, enhancing potency and selectivity.
C8-position of purineAryl, heteroaryl groupsCan access additional binding pockets, potentially increasing affinity and modulating selectivity.

This table presents hypothetical modifications based on established principles of medicinal chemistry and SAR studies of analogous purine compounds.

Exploration of Novel Synthetic Pathways and Derivatizations

The efficient and versatile synthesis of this compound and its derivatives is fundamental to advancing their research. While the core structure can likely be assembled through established methods, such as the reaction of a 6-chloropurine (B14466) with phenylamine followed by N9-cyclopropylation, the development of more sophisticated and regioselective synthetic strategies will be a key challenge. rsc.orgrsc.org

Future synthetic efforts should focus on:

Regioselective Functionalization: Developing methods for the selective functionalization of the C2, C6, and C8 positions of the purine ring is crucial for generating chemical diversity. rsc.org Recent advances in C-H bond activation and transition-metal-catalyzed cross-coupling reactions offer powerful tools for this purpose. thieme.de

Diversity-Oriented Synthesis: Implementing synthetic strategies that allow for the rapid generation of a wide array of analogues will be essential for thorough SAR exploration. nih.gov This could involve the use of solid-phase synthesis or the development of a modular approach where different building blocks can be easily combined.

Late-Stage Functionalization: The ability to modify the core scaffold in the final steps of a synthetic sequence is highly desirable as it allows for the rapid diversification of lead compounds without the need to restart the entire synthesis.

The exploration of reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings will likely be instrumental in the synthesis of advanced analogues. beilstein-journals.org For example, Stille coupling has been used to introduce a furyl substituent at the 6-position of the purine ring in the synthesis of antimycobacterial agents. researchgate.net

Application of Advanced Computational Modeling Techniques for Mechanism Elucidation

Computational modeling is an indispensable tool in modern drug discovery, offering insights that can guide synthetic efforts and rationalize experimental observations. For this compound, computational approaches will be vital for understanding its potential mechanism of action and for designing more potent and selective inhibitors.

Future computational studies should include:

Molecular Docking: To predict the binding modes of this compound and its analogues within the active sites of various potential target proteins. nih.gov This can help to identify key interactions and guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of the compounds with their biological activity. nih.gov 3D-QSAR models, in particular, can provide a visual representation of the regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A validated pharmacophore model can be used to screen virtual libraries for new compounds with the desired activity profile.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations: QM/MM methods can provide a more accurate description of the electronic interactions between the ligand and the protein, which is particularly important for understanding reaction mechanisms and binding affinities. nih.govnih.govijsdr.orgijirt.orgresearchgate.net

The integration of these computational techniques can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Investigation of Broader Biological Targets and Pathways

The purine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. nih.govresearchgate.net While the initial focus for this compound might be on a specific target class, a significant future perspective lies in exploring its potential to modulate other biological pathways.

Potential areas for investigation include:

Protein Kinases: Many purine analogues are potent kinase inhibitors, and this compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory applications. tmu.edu.twnih.gov

Phosphodiesterases (PDEs): Substituted purines have been developed as inhibitors of PDEs, which are involved in various signaling pathways. nih.gov

Antiviral and Antiparasitic Activity: The purine core is essential for the replication of many viruses and parasites, making its analogues potential therapeutic agents. researchgate.net

Neurological Disorders: Purine derivatives can interact with adenosine (B11128) receptors and other targets in the central nervous system, suggesting potential applications in neurodegenerative diseases or psychiatric disorders. nih.gov

A broad-based screening approach against a diverse set of biological targets could uncover novel and unexpected therapeutic opportunities for this chemical scaffold.

Development of Advanced Analogues for Specific Research Applications and Tool Compounds

Beyond their direct therapeutic potential, well-characterized and highly selective analogues of this compound can serve as valuable research tools. The development of such compounds represents a significant future direction.

This includes the design and synthesis of:

Chemical Probes: These are potent and selective inhibitors that can be used to study the biological function of a specific target protein in cells or in vivo. rsc.org The development of fluorescently labeled or biotinylated derivatives can aid in target identification and validation studies.

Radiolabeled Tracers: The incorporation of radioisotopes, such as ¹⁸F, can enable the use of techniques like Positron Emission Tomography (PET) to visualize the distribution of the compound and its target in living organisms. nih.govuel.ac.uk This is particularly valuable for understanding drug pharmacokinetics and target engagement in preclinical and clinical studies.

Photoaffinity Labels: These are compounds that can be activated by light to form a covalent bond with their target protein, allowing for its identification and characterization.

The creation of a toolbox of such specialized analogues will not only advance our understanding of the therapeutic potential of the this compound scaffold but also contribute to the broader field of chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-cyclopropyl-N-phenyl-9H-purin-6-amine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted nucleophilic substitution is effective for introducing cyclopropyl and phenyl groups. For example, substituting a chloro group at the purine C6 position with aniline derivatives under microwave heating (110–140°C, 30–60 min) in DMF with Hunig’s base as a catalyst yields high-purity products. Purification via silica column chromatography (gradient elution with ethyl acetate/hexanes) is recommended .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. DMSO) and reaction time can minimize side products. Monitoring reaction progress via LC-MS ensures intermediate stability .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Protocol : Use ¹H NMR to verify substituent integration ratios. For example, the cyclopropyl group’s methylene protons (δ ~1.60 ppm, triplet) and phenyl protons (δ ~7.15–7.90 ppm, multiplet) should align with expected splitting patterns. ¹³C NMR can confirm the purine core (C2, C6, and N9 substitutions) via characteristic shifts (e.g., C6 amine at δ ~155 ppm) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) due to hazards (H315, H319, H335). Work in a fume hood to avoid inhalation. Store in airtight containers away from heat/ignition sources. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the cyclopropyl substituent at N9 influence the compound’s bioactivity compared to alkyl or aryl analogs?

  • SAR Analysis : The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism in hepatic microsomes. Compare IC₅₀ values against analogs (e.g., isopropyl or allyl substitutions) in enzyme inhibition assays (e.g., cysteine proteases). Computational docking (e.g., AutoDock Vina) can model steric and electronic interactions with target binding pockets .

Q. What computational strategies predict the metabolic stability of this compound?

  • Approach : Use in silico tools like MetaSite to identify metabolic hot spots (e.g., N9 cyclopropyl or C6 amine). Validate predictions with in vitro assays (human liver microsomes + NADPH, LC-MS quantification). LogP calculations (e.g., SwissADME) guide solubility adjustments for pharmacokinetic optimization .

Q. How can crystallography resolve contradictions in reported purine derivative conformations?

  • Crystallographic Workflow : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexanes). Compare X-ray diffraction data (e.g., CCDC entries) to assess torsional angles at N9 and C6. For example, cyclopropyl vs. isopropyl substitutions show distinct dihedral angles (~5° vs. ~15°), impacting ligand-protein binding .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR for real-time amine group monitoring). Optimize recrystallization solvents (e.g., ethanol/water mixtures) to ensure consistent polymorph formation. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

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